molecular formula C14H18N2O3 B3875822 3-hydroxy-5,7-dimethyl-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-5,7-dimethyl-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B3875822
M. Wt: 262.30 g/mol
InChI Key: HGFYELXKZPKSOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-5,7-dimethyl-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one, also known as DMH-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DMH-1 is a member of the indoline-2-one family of compounds and has been shown to inhibit the activity of bone morphogenetic protein (BMP) signaling pathways.

Mechanism of Action

3-hydroxy-5,7-dimethyl-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one inhibits the activity of BMP signaling by binding to the type I receptor kinase, ALK2. ALK2 is a key component of the BMP signaling pathway and is involved in the phosphorylation and activation of downstream targets. 3-hydroxy-5,7-dimethyl-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one binds to ALK2 and prevents its activation, thereby inhibiting the downstream signaling cascade. This results in the inhibition of cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
3-hydroxy-5,7-dimethyl-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-hydroxy-5,7-dimethyl-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one inhibits the growth and proliferation of cancer cells, including breast cancer, pancreatic cancer, and glioblastoma. 3-hydroxy-5,7-dimethyl-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that 3-hydroxy-5,7-dimethyl-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one inhibits the growth of tumors in mouse models of breast cancer and pancreatic cancer. 3-hydroxy-5,7-dimethyl-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one has also been shown to promote bone formation and inhibit bone resorption, making it a potential therapeutic agent for bone disorders such as osteoporosis.

Advantages and Limitations for Lab Experiments

3-hydroxy-5,7-dimethyl-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. 3-hydroxy-5,7-dimethyl-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one has also been extensively studied and characterized, making it a reliable tool for studying BMP signaling. However, 3-hydroxy-5,7-dimethyl-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one has some limitations for lab experiments. It has been shown to have off-target effects on other kinases, which may complicate the interpretation of results. 3-hydroxy-5,7-dimethyl-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one also has limited solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

3-hydroxy-5,7-dimethyl-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one has several potential future directions for research. One direction is the development of more potent and selective inhibitors of BMP signaling. This would allow for more specific targeting of the BMP pathway and potentially reduce off-target effects. Another direction is the investigation of the role of BMP signaling in other diseases, such as neurodegenerative diseases and immune disorders. Finally, the development of 3-hydroxy-5,7-dimethyl-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one as a therapeutic agent for cancer, cardiovascular disease, and bone disorders is a promising avenue for future research.

Scientific Research Applications

3-hydroxy-5,7-dimethyl-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and bone disorders. 3-hydroxy-5,7-dimethyl-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the activity of BMP signaling, which is involved in the regulation of cell growth, differentiation, and apoptosis. BMP signaling has been implicated in the development and progression of various diseases, including cancer, cardiovascular disease, and bone disorders. Therefore, 3-hydroxy-5,7-dimethyl-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one has the potential to be used as a therapeutic agent for these diseases.

properties

IUPAC Name

3-hydroxy-5,7-dimethyl-3-morpholin-4-yl-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-9-7-10(2)12-11(8-9)14(18,13(17)15-12)16-3-5-19-6-4-16/h7-8,18H,3-6H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFYELXKZPKSOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(C(=O)N2)(N3CCOCC3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-hydroxy-5,7-dimethyl-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one
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3-hydroxy-5,7-dimethyl-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
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3-hydroxy-5,7-dimethyl-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
3-hydroxy-5,7-dimethyl-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
3-hydroxy-5,7-dimethyl-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
3-hydroxy-5,7-dimethyl-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one

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